1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine
Description
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a cyclopropanamine moiety attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-9(10)3-4-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
NRTJXPZJRAESNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyrazole ring’s boronate derivatives enable C–C bond formation. For example:
These reactions highlight the compound’s utility in constructing heterocyclic pharmaceuticals, such as BCL6 inhibitors .
Acid/Base-Mediated Transformations
-
Deprotection : Trifluoroacetic acid (TFA) cleaves protective groups (e.g., tert-butyl carbamate) in methylene chloride, yielding free amines .
-
Cyclopropane stability : The cyclopropane ring remains intact under acidic/basic conditions but may undergo strain-mediated ring-opening in strong oxidizers.
Oxidation and Stability
-
Amine oxidation : The primary amine is susceptible to oxidation, requiring inert atmospheres (N₂/Ar) during reactions.
-
Thermal stability : Reactions involving this compound often use controlled temperatures (e.g., 80–150°C) to prevent decomposition .
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups, leading to distinct chemical and biological properties.
Biological Activity
1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- CAS Number : 2020177-01-7
Research indicates that compounds containing pyrazole and cyclopropane moieties exhibit diverse biological activities, including:
- Protein Kinase Inhibition : Similar compounds have shown the ability to selectively inhibit protein kinases, which are crucial in cancer signaling pathways .
- Antimicrobial Activity : Derivatives of pyrazole have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activity of 1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits selective inhibition of tumor cell growth in vitro and in vivo models. |
| Antimicrobial | Effective against various bacterial strains, with minimal cytotoxicity to host cells. |
| Anti-inflammatory | Reduces inflammation markers in cellular assays, indicating potential for treating inflammatory diseases. |
Study 1: Antitumor Activity
A study investigated the antitumor effects of similar pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspases .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrazole derivatives, where 1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine showed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structural components of 1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine contribute significantly to its biological activity:
Q & A
What are the common synthetic routes for preparing 1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine?
Basic Research Question
The synthesis typically involves coupling a pyrazole derivative with a cyclopropane-amine precursor. A key method employs transition-metal-catalyzed cross-coupling reactions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C facilitate coupling between iodopyrazole intermediates and cyclopropanamine derivatives . Chromatographic purification (e.g., using ethyl acetate/hexane gradients) is critical for isolating the product . Alternative routes may involve reductive amination or nucleophilic substitution, depending on the starting materials.
What spectroscopic and analytical methods are used to characterize this compound?
Basic Research Question
Characterization relies on:
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 198 [M+H]+ for similar amines) .
- NMR Spectroscopy : NMR (300 MHz, MeOD) identifies proton environments, such as pyrazole ring protons (δ 7.11–8.64 ppm) and cyclopropane methylene signals (δ 1.25–1.60 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related pyrazol-3-amines (e.g., C–C bond angles in cyclopropane moieties) .
How can stereochemical outcomes be controlled during the synthesis of the cyclopropane moiety?
Advanced Research Question
Stereocontrol in cyclopropane formation often requires chiral auxiliaries or catalysts. For example, enantioselective cyclopropanation via Simmons-Smith reactions or transition-metal-mediated processes (e.g., Rh-catalyzed additions) can yield specific diastereomers . Evidence from similar cyclohexylamine syntheses shows that steric effects of substituents (e.g., methylpiperazine groups) influence spatial orientation during ring closure . Reaction temperature and solvent polarity also modulate stereoselectivity, as seen in analogous amine syntheses .
How can researchers resolve discrepancies in reported biological activities of pyrazole-amine derivatives?
Advanced Research Question
Contradictions often arise from structural variations (e.g., substituents on the pyrazole ring) or assay conditions. For instance:
- Substituent Effects : 4-Arylmethylpyrazol-3-amines with electron-withdrawing groups (e.g., -CF) exhibit enhanced antibacterial activity compared to electron-donating groups .
- Assay Sensitivity : Differences in cell lines or enzyme isoforms (e.g., kinase selectivity panels) may explain divergent results. Cross-referencing with crystallographic data (e.g., binding interactions in pyrazolo[3,4-d]pyrimidines) helps validate targets .
Methodological consistency in IC measurements and control experiments (e.g., competitive inhibition assays) is critical .
How do substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?
Advanced Research Question
Substituents modulate electronic and steric properties:
- Electron-Donating Groups (e.g., -OCH) : Increase nucleophilicity of the pyrazole nitrogen, enhancing reactivity in coupling reactions .
- Electron-Withdrawing Groups (e.g., -CF) : Improve metabolic stability and target affinity, as seen in kinase inhibitors .
- Bulkier Substituents (e.g., -CHCH) : May sterically hinder interactions with enzymes, reducing potency . Quantitative structure-activity relationship (QSAR) models can predict these effects .
What computational strategies predict the compound’s interactions with biological targets?
Advanced Research Question
Molecular docking and dynamics simulations are key:
- Docking Studies : Use crystal structures of target proteins (e.g., kinases or GPCRs) to model binding poses. For example, piperidine-amine derivatives show hydrogen bonding with active-site residues .
- Free Energy Calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) estimates binding affinities, validated by experimental IC data .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, blood-brain barrier penetration) .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., 0.1–1 mol% Cu(I)) to minimize side products .
- Data Reproducibility : Report NMR solvent and temperature, as signal splitting (e.g., diastereotopic protons in cyclopropane) varies with conditions .
- Safety Protocols : Follow guidelines for handling amines (e.g., PPE, ventilation) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
